molecular formula C21H24N4O2S B10995334 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B10995334
M. Wt: 396.5 g/mol
InChI Key: GNSMSQSUGOGRHF-UHFFFAOYSA-N
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Description

    2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound with a pyridazinone core. Its structure combines a piperazine moiety, a phenoxyethyl group, and a thiophene ring.

    Purpose: This compound has attracted attention due to its potential therapeutic applications, particularly in the field of neurodegenerative diseases.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep process that includes cyclization reactions, piperazine functionalization, and pyridazinone formation.

      Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve suitable solvents, catalysts, and temperature ranges.

      Industrial Production: While not widely produced industrially, research laboratories can synthesize this compound for further investigation.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but derivatives with modified functional groups are common.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for other molecules.

      Biology: Investigations explore its interactions with biological systems, including receptors and enzymes.

      Medicine: The compound’s pharmacological properties may be relevant for drug development, especially in neurodegenerative disorders.

  • Mechanism of Action

      Targets: The compound likely interacts with specific molecular targets, such as enzymes or receptors.

      Pathways: It may modulate signaling pathways related to neurotransmission, inflammation, or cell survival.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of a piperazine, phenoxyethyl group, and thiophene ring sets it apart.

      Similar Compounds: Other pyridazinone derivatives, such as 2-phenylpyridazin-3(2H)-one, share structural features but lack the specific substituents found in our compound.

    Properties

    Molecular Formula

    C21H24N4O2S

    Molecular Weight

    396.5 g/mol

    IUPAC Name

    2-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]-6-thiophen-2-ylpyridazin-3-one

    InChI

    InChI=1S/C21H24N4O2S/c26-21-9-8-19(20-7-4-16-28-20)22-25(21)17-24-12-10-23(11-13-24)14-15-27-18-5-2-1-3-6-18/h1-9,16H,10-15,17H2

    InChI Key

    GNSMSQSUGOGRHF-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1CCOC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CS4

    Origin of Product

    United States

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